1-(2-Chloro-5-methoxyphenoxy)propan-2-one

Catalog No.
S12161505
CAS No.
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-methoxyphenoxy)propan-2-one

Product Name

1-(2-Chloro-5-methoxyphenoxy)propan-2-one

IUPAC Name

1-(2-chloro-5-methoxyphenoxy)propan-2-one

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-7(12)6-14-10-5-8(13-2)3-4-9(10)11/h3-5H,6H2,1-2H3

InChI Key

BTHATVCDFNNBSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)OC)Cl

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is an organic compound characterized by a phenoxy group attached to a propanone moiety. Its molecular formula is C10H11ClO3, and it features a chloro group and a methoxy group on the phenyl ring, contributing to its unique chemical properties. This compound is recognized for its potential as an intermediate in various chemical syntheses and its biological activities.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions with sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
  • Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives when reacted with nucleophiles like sodium methoxide or amines.

These reactions are essential for its application in synthesizing various organic compounds.

1-(2-Chloro-5-methoxyphenoxy)propan-2-one exhibits significant biological activity, particularly in the context of drug development. Studies have indicated its potential therapeutic properties, including anti-inflammatory and anticancer effects. The compound acts as an electrophile, interacting with nucleophilic sites on biomolecules, which can lead to modifications of proteins and enzymes, thereby altering their functions . Its mechanism of action involves specific molecular targets that are crucial for its biological efficacy.

Several synthetic routes have been developed for producing 1-(2-Chloro-5-methoxyphenoxy)propan-2-one:

  • Reflux Method: A common method involves the reaction of 2-chloro-5-methoxyphenol with chloroacetone in the presence of a base such as sodium hydroxide. This process typically requires reflux conditions and results in the formation of the desired compound.
  • Industrial Methods: Industrial production may utilize continuous flow reactors and optimized catalysts to enhance yield and reduce production costs. Advanced purification techniques are often employed to ensure high purity of the final product.

The applications of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one span various fields:

  • Pharmaceuticals: Its potential as an intermediate in drug synthesis makes it valuable in pharmaceutical research.
  • Chemical Synthesis: The compound serves as a versatile building block for creating other organic compounds.
  • Biological Research: Its interactions with biological systems are explored for developing new therapeutic agents targeting specific pathways.

Interaction studies have focused on the electrophilic nature of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This property is particularly useful in investigating enzyme inhibition or activation pathways relevant to drug development. The compound's ability to modify proteins and enzymes suggests its utility in exploring therapeutic mechanisms and designing new drugs.

Several compounds share structural similarities with 1-(2-Chloro-5-methoxyphenoxy)propan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
1-Chloro-3-(2-methoxyphenyl)propan-2-oneC10H11ClO3Different position of the methoxy group
3-Chloro-1-(4-methoxyphenyl)propan-1-oneC10H11ClO3Different substitution pattern
1-Chloro-3-(2-methoxyphenoxy)-2-propanolC10H13ClO3Contains an additional hydroxyl group
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneC10H11ClO3Hydroxyl group instead of methoxy

Uniqueness

The uniqueness of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one lies in its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chloro and methoxy groups contributes to steric hindrance and electronic effects, significantly influencing its chemical behavior compared to similar compounds. This distinctive feature enhances its potential applications in medicinal chemistry and organic synthesis.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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